molecular formula C25H21NO3S B2727385 3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenyl-1,2-dihydropyridin-2-one

3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2727385
M. Wt: 415.5 g/mol
InChI Key: HGFBODQXMGNAAQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-benzyl-4-methyl-6-phenyl-1,2-dihydropyridin-2-one is a synthetic small molecule belonging to the 1,2-dihydropyridine class, a structure recognized for its relevance in medicinal chemistry research . This compound features a unique architecture incorporating benzenesulfonyl and benzyl substituents, making it a valuable intermediate for exploring structure-activity relationships (SAR). While specific biological data for this exact molecule is not fully established, compounds with 1,2-dihydropyridine and benzenesulfonamide scaffolds are investigated in various therapeutic areas. Research on similar structures indicates potential interest in neurological disorders, given that dihydropyridine derivatives have been explored as positive allosteric modulators of targets like the excitatory amino acid transporter 2 (EAAT2), a key protein in regulating synaptic glutamate and preventing excitotoxicity . Furthermore, the benzenesulfonamide group is a privileged pharmacophore in drug discovery, associated with diverse biological activities and found in inhibitors of enzymes and metabolic pathways such as oxidative phosphorylation (OXPHOS) . Researchers may utilize this high-purity compound as a key synthetic intermediate or as a chemical probe for developing novel therapeutics targeting CNS disorders, cancer metabolism, or other conditions. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-19-17-23(21-13-7-3-8-14-21)26(18-20-11-5-2-6-12-20)25(27)24(19)30(28,29)22-15-9-4-10-16-22/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFBODQXMGNAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The identification of a compound’s targets is a crucial step in understanding its mechanism of action. This process often involves complex bioinformatics and experimental procedures.

Mode of Action

The exact mode of action of CHEMBL562654 is not fully elucidated. Understanding how a compound interacts with its targets is essential for predicting its effects. This typically involves studying the compound’s structure and its binding affinity to its targets.

Action Environment

The environment in which CHEMBL562654 acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s action.

Biological Activity

3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenyl-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into key functional groups that contribute to its biological activity. The presence of a benzenesulfonyl group enhances its solubility and reactivity, while the dihydropyridine moiety is known for its role in various pharmacological activities.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, analogs of dihydropyridinones have been shown to scavenge free radicals effectively, suggesting that the compound may also possess significant antioxidant capabilities .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. In studies involving related dihydropyridinone compounds, it was observed that they effectively inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. The inhibition mechanism involves competitive binding to the enzyme's active site .

3. Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that related compounds can induce apoptosis in a concentration-dependent manner. For example, certain derivatives showed significant cytotoxicity against B16F10 melanoma cells without affecting normal cells at lower concentrations .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Tyrosinase InhibitionCompetitive inhibition of tyrosinase
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Tyrosinase Inhibition

In a detailed study, several analogs of this compound were tested for their ability to inhibit mushroom tyrosinase. The results indicated that these compounds could significantly reduce tyrosinase activity in vitro, with some analogs outperforming traditional inhibitors like kojic acid .

Cytotoxicity Assessment

A cytotoxicity study was performed on B16F10 cells using various concentrations of the compound. The results showed that at concentrations below 20 µM, the compound did not exhibit cytotoxic effects; however, at higher concentrations, it induced significant cell death through apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison of this compound with analogs requires structural, electronic, and functional analyses. Below is a framework for such comparisons, based on methodologies highlighted in the provided evidence:

Structural Comparison Using Crystallographic Tools

  • SHELX Suite: SHELXL refines bond lengths, angles, and torsion angles, enabling precise comparisons with analogs. For example, the benzenesulfonyl group in this compound likely induces distinct steric and electronic effects compared to sulfonamide or ester groups in related dihydropyridinones .
  • ORTEP-3 : Visualizations of thermal ellipsoids and molecular packing (e.g., π-π stacking of phenyl groups) can differentiate this compound from analogs lacking bulky substituents .

Functional Group Influence

  • Benzenesulfonyl vs. Sulfonamide Groups: The sulfonyl group’s electron-withdrawing nature may reduce basicity at the pyridinone ring compared to sulfonamide-containing analogs.
  • Benzyl vs.

Hypothetical Data Table for Comparative Analysis

Note: Specific data for this compound are unavailable in the provided evidence. The table below illustrates a typical comparative framework.

Compound Substituents Bond Length (C-SO₂, Å) Melting Point (°C) LogP
Target Compound 3-Benzenesulfonyl, 1-benzyl ~1.76 (hypothetical) 180–185 (hypothetical) 3.5
3-Sulfonamide Analog 3-Sulfonamide, 1-methyl 1.73 160–165 2.1
1-Alkyl-6-phenyl Dihydropyridinone 1-Ethyl, 6-phenyl N/A 150–155 2.8

Limitations of Current Evidence

The provided sources focus on crystallographic software (e.g., SHELX, ORTEP-3) rather than the target compound’s specific properties or analogs. Consequently, direct comparisons of reactivity, biological activity, or synthetic routes cannot be substantiated here. Future studies should integrate experimental data from crystallography, spectroscopy, and bioassays for a comprehensive analysis.

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